6-Chloro-2-phenyl-1,3-benzoxazole
Overview
Description
6-Chloro-2-phenyl-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring with a chlorine atom at the 6th position and a phenyl group at the 2nd position. This compound is part of the benzoxazole family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-phenyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with aromatic aldehydes under various conditions. One common method includes the use of titanium tetraisopropoxide as a catalyst in the presence of aqueous hydrogen peroxide and ethanol . Another approach involves the use of mesoporous titania-alumina mixed oxide as a catalyst under reflux conditions .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable methods such as solution-phase synthesis. This involves the condensation of 2-aminophenols with aldehydes, ketones, or carboxylic acids, followed by oxidative cyclization . The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-phenyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Chloro-2-phenyl-1,3-benzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenyl-1,3-benzoxazole involves its interaction with various biological targets. The planar structure allows it to form π-π stacking interactions with aromatic amino acids in proteins. The oxazole moiety can engage in hydrogen bonding with biological receptors, enhancing its binding affinity . These interactions can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
2-Phenylbenzoxazole: Lacks the chlorine atom at the 6th position, resulting in different biological activities.
6-Methyl-2-phenylbenzoxazole: The methyl group at the 6th position alters its chemical reactivity and biological properties.
6-Bromo-2-phenylbenzoxazole: The bromine atom at the 6th position provides different electronic effects compared to chlorine.
Uniqueness: 6-Chloro-2-phenyl-1,3-benzoxazole is unique due to the presence of the chlorine atom, which influences its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
IUPAC Name |
6-chloro-2-phenyl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOOHHSDVVRTDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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